molecular formula C37H58N2O3 B11708687 4-heptyl-N'-{[4-(hexadecyloxy)phenyl]carbonyl}benzohydrazide

4-heptyl-N'-{[4-(hexadecyloxy)phenyl]carbonyl}benzohydrazide

Cat. No.: B11708687
M. Wt: 578.9 g/mol
InChI Key: PBZQKAWVUSXDOQ-UHFFFAOYSA-N
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Description

4-heptyl-N’-{[4-(hexadecyloxy)phenyl]carbonyl}benzohydrazide is a complex organic compound with a molecular formula of C40H64N2O3 This compound is characterized by its unique structure, which includes a heptyl chain, a hexadecyloxyphenyl group, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-heptyl-N’-{[4-(hexadecyloxy)phenyl]carbonyl}benzohydrazide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-heptylbenzoic acid with hexadecyloxyphenylhydrazine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product. The use of automated reactors and precise control of reaction parameters are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-heptyl-N’-{[4-(hexadecyloxy)phenyl]carbonyl}benzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-heptyl-N’-{[4-(hexadecyloxy)phenyl]carbonyl}benzohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-heptyl-N’-{[4-(hexadecyloxy)phenyl]carbonyl}benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    4-heptyl-N’-[(4-phenylcyclohexyl)carbonyl]benzohydrazide: Similar in structure but with a phenylcyclohexyl group instead of a hexadecyloxyphenyl group.

    4-heptyl-N’-[(4-methoxyphenyl)carbonyl]benzohydrazide: Contains a methoxy group instead of a hexadecyloxy group.

Uniqueness

4-heptyl-N’-{[4-(hexadecyloxy)phenyl]carbonyl}benzohydrazide is unique due to its long hexadecyloxy chain, which imparts distinct physical and chemical properties. This structural feature may enhance its solubility in organic solvents and its ability to interact with biological membranes, making it a valuable compound for various applications.

Properties

Molecular Formula

C37H58N2O3

Molecular Weight

578.9 g/mol

IUPAC Name

4-heptyl-N'-(4-hexadecoxybenzoyl)benzohydrazide

InChI

InChI=1S/C37H58N2O3/c1-3-5-7-9-10-11-12-13-14-15-16-17-19-21-31-42-35-29-27-34(28-30-35)37(41)39-38-36(40)33-25-23-32(24-26-33)22-20-18-8-6-4-2/h23-30H,3-22,31H2,1-2H3,(H,38,40)(H,39,41)

InChI Key

PBZQKAWVUSXDOQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)CCCCCCC

Origin of Product

United States

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